molecular formula C18H24N2O3 B3020123 8-(2-Propylfuran-3-carbonyl)-1-oxa-8-azaspiro[5.5]undecane-7-carbonitrile CAS No. 2093854-40-9

8-(2-Propylfuran-3-carbonyl)-1-oxa-8-azaspiro[5.5]undecane-7-carbonitrile

Cat. No.: B3020123
CAS No.: 2093854-40-9
M. Wt: 316.401
InChI Key: IMYFLPHDCPLAGY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

8-(2-Propylfuran-3-carbonyl)-1-oxa-8-azaspiro[55]undecane-7-carbonitrile is a complex organic compound featuring a spirocyclic structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 8-(2-Propylfuran-3-carbonyl)-1-oxa-8-azaspiro[5.5]undecane-7-carbonitrile typically involves multiple steps, starting with the preparation of the furan ring and the spirocyclic core. Common synthetic routes include:

    Formation of the Furan Ring: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.

    Spirocyclic Core Construction: The spiro linkage is formed by reacting the furan derivative with an oxazolidine precursor under controlled conditions, often involving catalysts to facilitate the reaction.

    Final Assembly:

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This often includes the use of high-throughput reactors, advanced purification techniques, and stringent quality control measures to ensure consistency and scalability.

Chemical Reactions Analysis

Types of Reactions

8-(2-Propylfuran-3-carbonyl)-1-oxa-8-azaspiro[5.5]undecane-7-carbonitrile undergoes various chemical reactions, including:

    Oxidation: The furan ring can be oxidized to form furanones or other oxygenated derivatives.

    Reduction: The carbonitrile group can be reduced to form amines or other reduced products.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, particularly at the furan ring or the spirocyclic core.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a catalyst are often used.

    Substitution: Reagents like halogens (e.g., Br2, Cl2) or nucleophiles (e.g., amines, thiols) are employed under appropriate conditions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield furanones, while reduction can produce amines.

Scientific Research Applications

8-(2-Propylfuran-3-carbonyl)-1-oxa-8-azaspiro[5.5]undecane-7-carbonitrile has several scientific research applications:

    Chemistry: It serves as a building block for the synthesis of more complex molecules and as a model compound for studying spirocyclic chemistry.

    Biology: The compound’s unique structure makes it a candidate for studying biological interactions and potential bioactivity.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient.

    Industry: It may be used in the development of new materials or as a precursor in the synthesis of industrial chemicals.

Mechanism of Action

The mechanism by which 8-(2-Propylfuran-3-carbonyl)-1-oxa-8-azaspiro[5.5]undecane-7-carbonitrile exerts its effects involves interactions with specific molecular targets. These interactions can include binding to enzymes, receptors, or other biomolecules, leading to changes in biological pathways. The exact molecular targets and pathways are subjects of ongoing research.

Comparison with Similar Compounds

Similar Compounds

    1,3-Dioxane Derivatives: These compounds share the spirocyclic core but differ in the ring structures attached.

    1,3-Dithiane Derivatives: Similar in having a spiro linkage but with sulfur-containing rings.

    1,3-Oxathiane Derivatives: These compounds also feature spirocyclic structures with oxygen and sulfur atoms.

Uniqueness

8-(2-Propylfuran-3-carbonyl)-1-oxa-8-azaspiro[5.5]undecane-7-carbonitrile is unique due to its combination of a furan ring, an oxazolidine ring, and a spiro linkage, which imparts distinct chemical and physical properties. This uniqueness makes it a valuable compound for various research and industrial applications.

Properties

IUPAC Name

8-(2-propylfuran-3-carbonyl)-1-oxa-8-azaspiro[5.5]undecane-7-carbonitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H24N2O3/c1-2-6-15-14(7-12-22-15)17(21)20-10-5-9-18(16(20)13-19)8-3-4-11-23-18/h7,12,16H,2-6,8-11H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IMYFLPHDCPLAGY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCC1=C(C=CO1)C(=O)N2CCCC3(C2C#N)CCCCO3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H24N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

316.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.